molecular formula C20H21N3O3 B2656456 N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903555-30-5

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2656456
CAS No.: 1903555-30-5
M. Wt: 351.406
InChI Key: ZVCCINGDHRNWJZ-UHFFFAOYSA-N
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Description

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and an oxane group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound’s unique structure makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The pyridine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization . The oxane group is added via etherification reactions, often using oxirane derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and pyridine derivatives, which can have different biological activities and properties .

Scientific Research Applications

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and other interactions that modulate their activity. The pyridine ring can also participate in binding to metal ions or other molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-2-carboxamide
  • N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-4-carboxamide
  • N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-sulfonamide

Uniqueness

N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety, a pyridine ring, and an oxane group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-20(23-13-15-12-21-18-4-2-1-3-17(15)18)14-5-6-19(22-11-14)26-16-7-9-25-10-8-16/h1-6,11-12,16,21H,7-10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCCINGDHRNWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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